molecular formula C10H22N2O2 B14187269 2-methylpropyl (2S)-2-amino-4-(dimethylamino)butanoate CAS No. 920033-06-3

2-methylpropyl (2S)-2-amino-4-(dimethylamino)butanoate

Cat. No.: B14187269
CAS No.: 920033-06-3
M. Wt: 202.29 g/mol
InChI Key: OZSXGZKRFWHECT-VIFPVBQESA-N
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Description

2-methylpropyl (2S)-2-amino-4-(dimethylamino)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl (2S)-2-amino-4-(dimethylamino)butanoate typically involves esterification reactions. One common method is the reaction of 2-methylpropyl alcohol with (2S)-2-amino-4-(dimethylamino)butanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl (2S)-2-amino-4-(dimethylamino)butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-methylpropyl (2S)-2-amino-4-(dimethylamino)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-methylpropyl (2S)-2-amino-4-(dimethylamino)butanoate exerts its effects involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis, releasing the active amino acid derivative. This compound can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-methylpropyl butanoate
  • Butanoic acid, 2-methyl-, propyl ester
  • Isobutyl butanoate

Uniqueness

What sets 2-methylpropyl (2S)-2-amino-4-(dimethylamino)butanoate apart from similar compounds is its unique combination of functional groups. The presence of both an ester and an amino group allows it to participate in a wider range of chemical reactions and biological interactions. This makes it a versatile compound with diverse applications in various fields .

Properties

CAS No.

920033-06-3

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

IUPAC Name

2-methylpropyl (2S)-2-amino-4-(dimethylamino)butanoate

InChI

InChI=1S/C10H22N2O2/c1-8(2)7-14-10(13)9(11)5-6-12(3)4/h8-9H,5-7,11H2,1-4H3/t9-/m0/s1

InChI Key

OZSXGZKRFWHECT-VIFPVBQESA-N

Isomeric SMILES

CC(C)COC(=O)[C@H](CCN(C)C)N

Canonical SMILES

CC(C)COC(=O)C(CCN(C)C)N

Origin of Product

United States

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